Dehydroequol diacetate
Dehydroequol diacetate
Prodrug of phenoxodiol; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
81267-66-5
VCID:
VC0006015
InChI:
InChI=1S/C19H16O5/c1-12(20)23-17-6-3-14(4-7-17)16-9-15-5-8-18(24-13(2)21)10-19(15)22-11-16/h3-10H,11H2,1-2H3
SMILES:
CC(=O)OC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C)OC2
Molecular Formula:
C19H16O5
Molecular Weight:
324.3 g/mol
Dehydroequol diacetate
CAS No.: 81267-66-5
Cat. No.: VC0006015
Molecular Formula: C19H16O5
Molecular Weight: 324.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Prodrug of phenoxodiol; High Quality Biochemicals for Research Uses |
|---|---|
| CAS No. | 81267-66-5 |
| Molecular Formula | C19H16O5 |
| Molecular Weight | 324.3 g/mol |
| IUPAC Name | [4-(7-acetyloxy-2H-chromen-3-yl)phenyl] acetate |
| Standard InChI | InChI=1S/C19H16O5/c1-12(20)23-17-6-3-14(4-7-17)16-9-15-5-8-18(24-13(2)21)10-19(15)22-11-16/h3-10H,11H2,1-2H3 |
| Standard InChI Key | YMSTXUZPCGRBHY-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C)OC2 |
| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C)OC2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator